(Z)-5-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,4-dimethyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2S2/c1-4-30-23(32)20(34-24(30)33)13-18-15(2)19(14-26)22(31)27(3)21(18)29-11-9-28(10-12-29)17-7-5-16(25)6-8-17/h5-8,13H,4,9-12H2,1-3H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLFJZEZUQEIS-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N(C(=O)C(=C2C)C#N)C)N3CCN(CC3)C4=CC=C(C=C4)F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N(C(=O)C(=C2C)C#N)C)N3CCN(CC3)C4=CC=C(C=C4)F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 424.5 g/mol. The compound features a thiazolidinone moiety, which is known for its diverse biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance:
-
Antibacterial Activity :
- Compounds similar to the one have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds often fall within the range of 0.004 to 0.03 mg/mL against sensitive strains like Staphylococcus aureus and Escherichia coli .
- A study reported that a thiazolidinone derivative exhibited an MIC significantly lower than that of conventional antibiotics such as ampicillin and streptomycin, indicating a promising alternative for treating resistant bacterial infections .
-
Antifungal Activity :
- The antifungal efficacy of similar thiazolidinone compounds has also been evaluated, with some derivatives showing activity against Candida species and Trichophyton mentagrophytes. The activity was assessed using Pa-Pi values, with some compounds indicating better chances for biological evaluation due to their predicted antifungal activity .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of specific functional groups, such as the thiazolidinone ring combined with piperazine and pyridine derivatives, contributes to enhanced pharmacological properties:
| Functional Group | Activity |
|---|---|
| Thiazolidinone | Antimicrobial |
| Piperazine | CNS effects |
| Carbonitrile | Potential anticancer |
Studies indicate that modifications to the thiazolidinone core can lead to improved antibacterial and antifungal activities. For example, substituents on the nitrogen atom of the thiazolidinone moiety have been linked to enhanced potency against resistant strains .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative exhibited significant antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values demonstrating effectiveness even in resistant strains .
- Case Study 2 : Another study focused on the dual inhibition mechanism of certain thiazolidinones against COX enzymes and their potential use in inflammatory conditions alongside their antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid structure, combining elements from thiazolidinones, piperazines, and dihydropyridines. Below is a comparative analysis with structurally or functionally related compounds:
Key Observations
Structural Complexity vs. Simplicity :
- The target compound integrates three distinct heterocycles , unlike fipronil (phenylpyrazole) or the pyrimidine-thiazole hybrid in . This complexity may confer multitarget activity but could also reduce synthetic accessibility.
- The piperazine-fluorophenyl substituent in the target compound is absent in the analogues, suggesting unique receptor interactions (e.g., serotonin or dopamine receptors).
Carbonitrile Group :
- All compared compounds feature a carbonitrile group , which enhances electronegativity and hydrogen-bonding capacity. However, fipronil’s carbonitrile is part of a pyrazole ring, while the target compound’s is on a dihydropyridine scaffold .
Biological Activity: Fipronil’s mechanism as a GABA receptor antagonist is well-documented , whereas the target compound’s activity remains speculative. Its thiazolidinone moiety is associated with antimicrobial or antidiabetic properties in other contexts.
Environmental and Regulatory Considerations: While fipronil is regulated under pesticide guidelines, the target compound’s environmental impact is unknown. Notably, TRI data revisions for zinc, lead, and manganese compounds highlight the importance of accurate chemical reporting , which would apply to commercializing this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
